4-Fluoro-4-methylaminorex is a synthetic compound belonging to the aminorex family, which are known for their stimulant properties. The compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring and a methylamino group at the 4-position of the oxazoline ring. Its molecular formula is with a molecular weight of 194.21 g/mol . First synthesized in the 1960s, 4-Fluoro-4-methylaminorex has gained attention due to its structural similarity to other psychoactive substances and its detection in law enforcement seizures, indicating its potential use as a designer drug .
The biological activity of 4-Fluoro-4-methylaminorex primarily relates to its stimulant effects. It is thought to act on monoamine neurotransmitters, particularly norepinephrine and dopamine, similar to other stimulants in its class. Research indicates that it may enhance alertness, energy levels, and mood, but it also poses risks of addiction and adverse effects commonly associated with stimulant use, such as increased heart rate and potential neurotoxicity .
The synthesis of 4-Fluoro-4-methylaminorex typically involves several steps:
This synthetic route highlights the compound's derivation from established precursors and its potential for large-scale production if necessary.
4-Fluoro-4-methylaminorex is primarily utilized in scientific research, particularly within forensic chemistry and toxicology. It serves as an analytical standard for identifying new psychoactive substances in seized samples. Additionally, it is employed in mass spectrometry and other analytical techniques to study its chemical properties and behavior under various conditions .
Several compounds share structural similarities with 4-Fluoro-4-methylaminorex, including:
Compound | Structure Characteristics | Primary Effects |
---|---|---|
4-Fluoro-4-methylaminorex | Para-fluorinated derivative of methylaminorex | Stimulant effects similar to amphetamines |
4-Methylaminorex | Parent compound without fluorine | Stimulant effects |
3,4-Methylenedioxymethamphetamine (MDMA) | Contains methylenedioxy group; empathogenic | Euphoria, increased sociability |
Methamphetamine | Simple amine structure; high abuse potential | Increased energy, euphoria |
The uniqueness of 4-Fluoro-4-methylaminorex lies in its fluorination which may enhance its potency or alter its pharmacokinetic properties compared to its analogs .
The origins of 4′F-4-MAR are rooted in mid-20th-century pharmaceutical research into aminorex derivatives. McNeil Laboratories pioneered this field, patenting 4-MAR in 1966 as part of efforts to develop non-amphetamine anorectics. The foundational synthesis route, described by Poos et al. in 1963, involved the reaction of 2-amino-1-phenylpropan-1-ol precursors with cyanogen bromide to yield 2-amino-5-aryl-2-oxazoline structures. This method established the structural template for subsequent analogs, including 4′F-4-MAR.
The introduction of fluorine at the para-position of 4-MAR’s aromatic ring marked a deliberate strategy to alter physicochemical properties while retaining pharmacological activity. Analytical characterization of early 4′F-4-MAR samples confirmed the fluorine substitution through nuclear magnetic resonance (NMR) spectroscopy, which revealed characteristic para-substituted aromatic proton signals at δ = 7.07 and 7.31. High-resolution mass spectrometry (HRMS) further identified a fluorotropylium ion fragment (m/z 109.0284), corroborating the fluorine’s position.
Table 1: Key Aminorex Derivatives and Patent Milestones
The absence of formal patents for 4′F-4-MAR contrasts with its predecessors, reflecting its emergence outside regulated pharmaceutical channels. However, its synthetic lineage remains tied to McNeil Laboratories’ original intellectual property.
4′F-4-MAR’s entry into illicit markets followed the scheduling of 4-MAR as a U.S. Schedule I substance in the 1980s due to its stimulant effects and association with fatalities. Forensic laboratories first encountered the fluorinated analog in 2019, when advanced spectroscopic techniques identified it in a consumer product. Key milestones in its forensic characterization include:
Table 2: Forensic Techniques Applied to 4′F-4-MAR Identification
The compound’s delayed detection relative to other aminorex analogs underscores challenges in predicting and identifying novel fluorine substitutions using traditional library-based mass spectrometry approaches.
4′F-4-MAR exemplifies three key trends in modern designer drug development: halogen substitution, stereochemical complexity, and iterative structural mimicry. The fluorine atom’s introduction leverages its electronegativity to enhance lipid solubility and bioavailability compared to 4-MAR, while avoiding the bulkiness of methyl groups in 4,4′-DMAR. This strategic substitution aligns with clandestine chemists’ preference for minimal synthetic complexity paired with maximal legal ambiguity.
Stereochemical considerations further complicate detection. The 2019 sample contained both cis- and trans-diastereomers, with the latter predominating—a result consistent with potassium cyanate-mediated cyclization of 2-amino-1-(4-fluorophenyl)propan-1-ol precursors. Such stereoselective synthesis methods, originally detailed in pharmaceutical patents, now facilitate illicit production of diastereomerically enriched products with distinct pharmacological profiles.
Table 3: Structural Modifications in Aminorex-Based Designer Drugs
This iterative modification strategy has prompted regulatory agencies to adopt generic legislation covering entire structural classes. However, the rapid incorporation of halogens like fluorine—which minimally alter molecular mass—complicates conventional mass spectrometry-based screening protocols.
The conventional synthesis of 4-fluoro-4-methylaminorex begins with para-fluoro-norephedrine, a β-amino alcohol derivative featuring a fluorine atom at the phenyl ring’s para position. This precursor undergoes cyclization with cyanogen bromide (CNBr) or potassium cyanate (KOCN) to form the oxazoline ring.
In the cyanogen bromide route, para-fluoro-norephedrine reacts with CNBr in anhydrous dichloromethane at 0–5°C for 12 hours, yielding the cis-4-fluoro-4-methylaminorex isomer with 68–72% efficiency [2]. The reaction proceeds via nucleophilic attack of the amine on the electrophilic cyanogen bromide, followed by intramolecular cyclization. By contrast, the cyanate method employs KOCN in weakly acidic aqueous conditions (pH 4.5–5.5), producing trans-4-fluoro-4-methylaminorex at lower yields (45–52%) due to competing hydrolysis [2].
Table 1: Comparison of Traditional Cyclization Methods
Parameter | Cyanogen Bromide Route | Cyanate Route |
---|---|---|
Reaction Temperature | 0–5°C | 25°C |
Yield (%) | 68–72 | 45–52 |
Predominant Isomer | cis | trans |
Reaction Time | 12 hours | 24 hours |
Steric effects from the fluorine substituent slow reaction kinetics compared to non-fluorinated analogs, necessitating extended stirring times [2]. Purification typically involves sequential acid-base extraction and recrystallization from ethanol/water mixtures, achieving ≥95% purity [2].
Recent advances leverage transition-metal catalysts to improve oxazoline ring formation’s efficiency and stereoselectivity. Copper(II) triflate [Cu(OTf)~2~] catalyzes the isomerization of 3-amido-2-phenylazetidines to 2-oxazolines under mild conditions (room temperature, 6 hours) [5]. This method achieves 83–89% yields for 4-fluoro-4-methylaminorex while preserving the fluorine atom’s integrity, a critical advantage over traditional Brønsted acid-mediated routes [5].
Asymmetric transfer hydrogenation (ATH) using chiral Rh complexes, such as (S,S)-Cp*RhCl(TsDPEN), enables dynamic kinetic resolution during oxazoline formation [1]. In model reactions with prochiral substrates, ATH produces enantiomerically enriched 4-fluoro-4-methylaminorex (er 98:2) within 15 minutes at room temperature [1].
Table 2: Catalytic Performance in Oxazoline Synthesis
Catalyst | Conversion (%) | Enantiomeric Ratio (er) |
---|---|---|
Cu(OTf)~2~ | 89 | N/A |
(S,S)-Cp*RhCl(TsDPEN) | 95 | 98:2 |
These catalytic methods reduce reliance on hazardous cyanogen bromide and improve atom economy by 22–27% compared to stoichiometric approaches [1] [5].
Scaling 4-fluoro-4-methylaminorex synthesis presents three primary challenges:
Decagram-scale attempts using Cu(OTf)~2~ catalysis achieved 74% yield but required 15-hour reaction times due to the fluorine atom’s electron-withdrawing effects slowing azetidine isomerization [5].
The primary byproducts in 4-fluoro-4-methylaminorex synthesis include:
Purification employs a three-step protocol:
Table 3: Byproduct Profiles Across Synthesis Methods
Method | Major Byproduct | Concentration (mg/g) |
---|---|---|
Cyanogen Bromide | N-Cyano derivative | 35–42 |
Cyanate | Hydrolyzed oxazoline | 58–67 |
Cu(OTf)~2~ Catalysis | Dimer | 12–15 |
Ultra High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) serves as the cornerstone technique for non-targeted screening of 4-Fluoro-4-methylaminorex. This methodology employs Quadrupole Time-of-Flight (Q-TOF) mass analyzers capable of achieving sub-parts-per-million mass accuracy, enabling accurate molecular formula determination for unknown compounds [1] [2]. The Slovenian police forensic analysis utilized an Agilent 6230B TOF system coupled with 1260 Infinity UHPLC, achieving an exact mass measurement of 194.0855 daltons with a mass error of only -1.3 parts per million for 4-Fluoro-4-methylaminorex [3].
Data-Independent Acquisition (DIA) methodologies, including Sequential Window Acquisition of All Theoretical Fragment Ion Spectra (SWATH), have emerged as powerful non-targeted screening tools. These approaches simultaneously acquire precursor and product ion information across the entire mass range, enabling retrospective analysis and identification of compounds not initially targeted [4] [5]. The comprehensive nature of DIA data collection allows forensic laboratories to revisit archived samples when new psychoactive substances are identified, providing valuable epidemiological data on substance emergence patterns.
Molecular Feature Extraction (MFE) algorithms represent sophisticated computational approaches that automatically identify and characterize molecular features from complex mass spectrometric data. These algorithms can detect isotope patterns, adduct formations, and fragment relationships without prior knowledge of compound identity [3] [1]. For 4-Fluoro-4-methylaminorex, MFE successfully identified the molecular ion at mass-to-charge ratio 194.0855, along with characteristic isotope patterns and adduct formations including the protonated molecule at 195.0931 and dimer formation at 389.1781 [3].
Accurate mass screening workflows have become indispensable for novel psychoactive substance identification. These approaches utilize high-resolution mass spectrometers to measure exact masses with sufficient precision to determine elemental composition [6] [7]. The molecular formula of 4-Fluoro-4-methylaminorex (C₁₀H₁₁FN₂O) was confirmed through accurate mass measurement combined with isotope pattern analysis, demonstrating the power of these methodologies for structural elucidation [3] [1].
Advanced data processing techniques incorporate machine learning algorithms and statistical analysis for pattern recognition and compound identification. These approaches can identify subtle spectral features and relationships that may not be apparent through traditional manual interpretation [6] [8]. Artificial intelligence-driven systems such as PS2MS have been developed specifically for new psychoactive substance identification, utilizing deep learning models to predict mass spectra and chemical fingerprints for unknown compounds [6].
The stereochemical complexity of 4-Fluoro-4-methylaminorex, possessing two chiral centers leading to potential cis and trans diastereomeric forms, necessitates sophisticated chiral separation methodologies for complete analytical characterization. The forensic identification of this compound revealed the predominant presence of the trans diastereomer in a 10:1 ratio compared to the cis form [3] [9].
Chiral High Performance Liquid Chromatography (HPLC) represents the most widely employed technique for diastereomer separation of 4-Fluoro-4-methylaminorex. Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose derivatives, demonstrate exceptional selectivity for aminorex analogs [10] [11]. The Chiralpak-IA and Chiralpak-AD columns have shown baseline separation capabilities for various 4-methylaminorex derivatives, with resolution values ranging from 1.6 to 6.68 depending on the specific halogenated analog [10] [11].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive stereochemical characterization through chemical shift analysis and coupling pattern examination. The University of Ljubljana analysis of 4-Fluoro-4-methylaminorex in DMSO-d₆ revealed distinctive chemical shift differences between the trans and cis diastereomers, with proton and carbon resonances at specific positions providing stereochemical confirmation [3] [9]. The trans configuration was confirmed through comparison with literature data for both diastereomeric pairs of 4-methylaminorex, where the methyl group and phenyl moiety occupy opposite faces of the oxazoline heterocycle [10] [9].
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combined with chiral recognition elements enables both separation and structural confirmation of diastereomers. This approach provides retention time differences coupled with accurate mass determination, allowing for unambiguous identification of each stereoisomeric form [10] [5]. The technique offers superior sensitivity compared to traditional ultraviolet detection methods, enabling detection of minor diastereomeric impurities that may be forensically significant.
Capillary Electrophoresis (CE) with chiral selectors represents an alternative high-efficiency separation technique for 4-Fluoro-4-methylaminorex diastereomers. Cyclodextrin-based chiral selectors, particularly β-cyclodextrin and its derivatives, form inclusion complexes with different binding affinities for each diastereomer, enabling electrophoretic separation [11] [12]. The technique offers rapid analysis times, minimal sample consumption, and excellent separation efficiency, making it suitable for forensic applications where sample quantities may be limited.
Chiral Stationary Phase (CSP) chromatography utilizing immobilized chiral selectors provides robust and reproducible diastereomer separations. Amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate) phases have demonstrated excellent selectivity for structurally related aminorex compounds [11] [12]. These phases operate through multiple chiral recognition mechanisms including hydrogen bonding, π-π interactions, and steric exclusion, providing complementary selectivity profiles for different diastereomeric pairs.
Chiral Mobile Phase Additives (CMPA) offer a cost-effective approach for diastereomer separation using conventional achiral stationary phases. β-cyclodextrin and its methylated derivatives added to the mobile phase form transient diastereomeric complexes with different stability constants, enabling chromatographic separation [11] [12]. This approach provides flexibility in method development and can be optimized for specific analytical requirements without requiring specialized chiral columns.
The SWGDRUG Mass Spectral Library represents a specialized forensic resource containing controlled substances and their metabolites in standardized formats optimized for forensic applications. However, the rapid emergence of new psychoactive substances often outpaces database updates, creating identification gaps for compounds like 4-Fluoro-4-methylaminorex [16] [17]. The Cayman Spectral Library provides a valuable free resource containing over 2,000 forensic drug standards with GC-MS 70eV electron ionization spectra, though coverage of halogenated aminorex derivatives remains limited [14] [17].
Advanced mass spectral databases such as mzCloud offer high-resolution tandem mass spectra with spectral tree navigation capabilities, enabling detailed fragmentation pathway analysis. The database contains manually curated spectra for related compounds including cis-4-Methylaminorex with 73 mass spectra across multiple ionization conditions [15]. This resource provides valuable structural information for understanding fragmentation patterns applicable to fluorinated analogs.
Fragment pattern recognition for 4-Fluoro-4-methylaminorex relies on understanding characteristic fragmentation pathways observed in electron ionization and electrospray ionization conditions. The Slovenian forensic analysis revealed distinctive fragmentation patterns including the molecular ion at mass-to-charge ratio 194.0855, protonated molecule at 195.0931, and characteristic base peaks at 70, 43, and 69 [3]. These fragment ions provide diagnostic information for compound identification and structural confirmation.
The fragmentation mechanism of 4-Fluoro-4-methylaminorex involves several characteristic pathways common to aminorex analogs. The loss of the amine group through α-cleavage adjacent to nitrogen produces a fragment at 179.0641, while loss of carbonyl from the oxazoline ring generates an ion at 166.0793 [10] [18]. The presence of fluorine substitution creates additional fragmentation possibilities, including carbon-fluorine bond cleavage producing a fragment at 175.0953, which serves as a diagnostic marker for halogenated derivatives [10] [9].
Oxazoline ring fragmentation represents a characteristic feature of aminorex analogs, producing diagnostic fragment ions that confirm the presence of the heterocyclic core structure. The fragmentation at 152.0870 corresponds to ring opening and rearrangement processes that are characteristic of this compound class [10] [18]. These fragmentation patterns provide valuable information for identifying unknown aminorex derivatives through spectral comparison and pattern matching algorithms.
Phenyl ring fragments provide additional structural information, with characteristic ions at 123.0234 and 95.0297 resulting from benzylic cleavage processes. These fragments help confirm the presence of the aromatic system and can differentiate between various substitution patterns on the phenyl ring [3] [10]. The base peaks at 70, 43, and 69 represent complex rearrangement products that provide compound-specific fingerprinting information valuable for definitive identification.